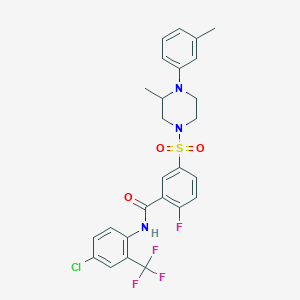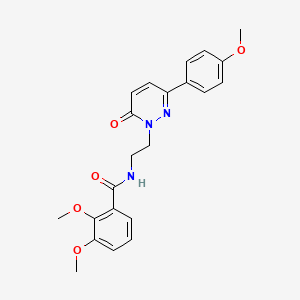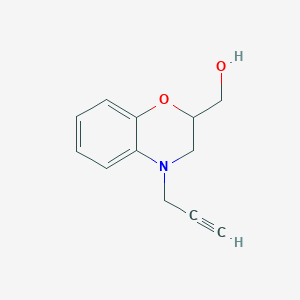
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24ClF4N3O3S and its molecular weight is 570. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
A study on the metabolism of Flumatinib, a compound with a structure related to the specified chemical, in Chronic Myelogenous Leukemia (CML) patients highlighted the identification of metabolites and the main metabolic pathways after oral administration. The analysis revealed the presence of 34 metabolites, with the parent drug being the main form recovered, showcasing the metabolic versatility and potential implications for drug design and pharmacokinetics research (Gong et al., 2010).
Herbicide Activity Enhancement
Research into the effects of selective fluorine substitution on herbicides using analogues of bentranil demonstrated that the introduction of fluorine atoms significantly altered herbicidal properties. This study provides insight into the compound's potential application in developing more effective agrochemicals by modifying chemical structures (Hamprecht et al., 2004).
Catalysis in Organic Synthesis
A study on l-Piperazine-2-carboxylic acid derived N-formamides showcased their application as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research highlights the compound's role in enhancing selectivity and efficiency in organic synthesis processes, contributing to the field of catalysis (Wang et al., 2006).
Analytical Chemistry Applications
The development of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to the specified chemical, underlines its utility in analytical chemistry for quality control and pharmaceutical analysis. This method exemplifies the compound's relevance in ensuring drug purity and efficacy (Ye et al., 2012).
Synthesis and Biological Activity
Research on the synthesis and biological activity of various derivatives, including thiourea derivatives with structural similarities, provides insights into the design and development of new compounds with potential antimicrobial properties. These studies are foundational for future drug development efforts aimed at combating microbial resistance and developing novel antimicrobials (Limban et al., 2011).
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF4N3O3S/c1-16-4-3-5-19(12-16)34-11-10-33(15-17(34)2)38(36,37)20-7-8-23(28)21(14-20)25(35)32-24-9-6-18(27)13-22(24)26(29,30)31/h3-9,12-14,17H,10-11,15H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOBDBHUKBTXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)
![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)
![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)


![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)
![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)

![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)
![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)